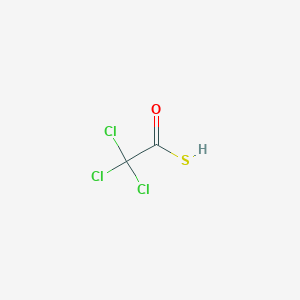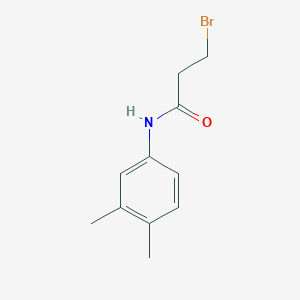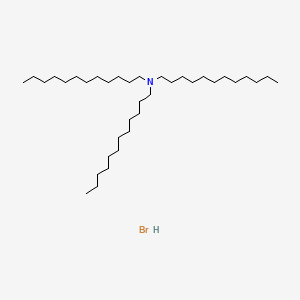
Trilaurylamin-hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilaurylamin-hydrobromid, also known as trilaurylamine hydrobromide, is a chemical compound formed by the reaction of trilaurylamine with hydrobromic acid. It is commonly used in various chemical processes, particularly in the extraction and separation of hydrohalic acids. The compound is known for its ability to form stable ion pairs and its effectiveness in organic diluents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:
C36H75N+HBr→C36H75NHBr
The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:
Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.
Reaction: The mixture is allowed to react at controlled temperatures.
Separation: The product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified by recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Trilaurylamin-hydrobromid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.
Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.
Complexes: Complexes with metal ions such as copper, zinc, and iron.
Wissenschaftliche Forschungsanwendungen
Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the purification of metals and the production of high-purity chemicals.
Wirkmechanismus
The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trioctylamine Hydrobromide: Similar in structure but with shorter alkyl chains.
Triethylamine Hydrobromide: A smaller molecule with different solubility properties.
Triphenylamine Hydrobromide: Contains aromatic rings instead of alkyl chains.
Uniqueness
Trilaurylamin-hydrobromid is unique due to its long alkyl chains, which provide enhanced solubility in organic solvents and improved extraction efficiency. Its ability to form stable ion pairs makes it particularly useful in separation processes.
Eigenschaften
CAS-Nummer |
5810-40-2 |
|---|---|
Molekularformel |
C36H76BrN |
Molekulargewicht |
602.9 g/mol |
IUPAC-Name |
N,N-didodecyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
InChI-Schlüssel |
OTZUEMIREJGJOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


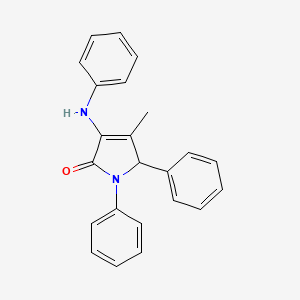
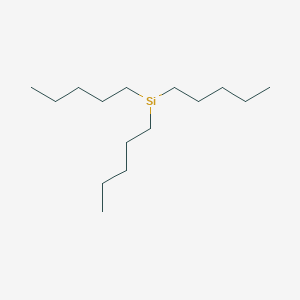

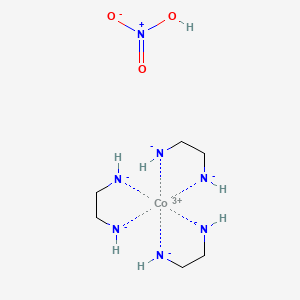

![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
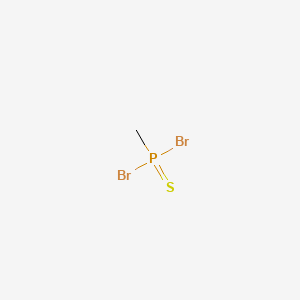
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
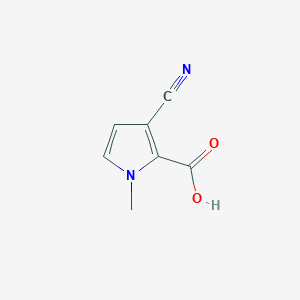
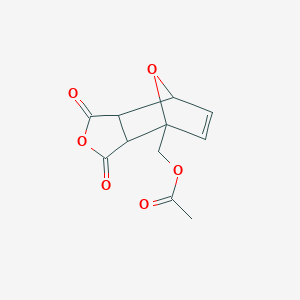
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
